molecular formula C23H15N3O B2385231 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline CAS No. 379241-40-4

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

Cat. No.: B2385231
CAS No.: 379241-40-4
M. Wt: 349.393
InChI Key: PTKKEZOSKKZGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a quinazoline core

Scientific Research Applications

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Naphthalen-2-yloxy Group: This step involves the reaction of the quinazoline core with a naphthalene derivative, often using a coupling reagent.

    Attachment of the Pyridin-3-yl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline
  • 4-(Naphthalen-1-yloxy)-2-(pyridin-3-yl)quinazoline
  • 4-(Naphthalen-2-yloxy)-2-(pyridin-4-yl)quinazoline

Uniqueness

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKEZOSKKZGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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